4-Methyl-1H-imidazo[4,5-F]quinoline
Description
Properties
CAS No. |
147057-21-4 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.214 |
IUPAC Name |
4-methyl-1H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H9N3/c1-7-5-9-8(3-2-4-12-9)11-10(7)13-6-14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
NQBWIRWVVJMLQL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N=CN3 |
Synonyms |
1H-Imidazo[4,5-f]quinoline,4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
HAAs share a common imidazo[4,5-f]quinoline or imidazo[4,5-b]pyridine backbone but differ in substituent positions and functional groups, leading to significant variations in biological activity. Below is a detailed comparison:
Key Findings from Comparative Studies
Carcinogenic Potency: IQ exhibits the highest carcinogenic activity among HAAs, inducing liver tumors in rodents and non-human primates at doses as low as 0.01% in the diet . PhIP, despite its lower carcinogenic classification, shows organotropism for the colon and prostate, linked to DNA adduct formation in these tissues .
Metabolic Activation :
- All compounds require bioactivation via cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy intermediates, which further react with DNA to form adducts .
- P450IA2 efficiency varies: IQ and MeIQx are activated 10-fold more efficiently by P450IA2 than PhIP .
DNA Adduct Profiles: IQ forms persistent guanine adducts (e.g., N²-(2′-deoxyguanosin-8-yl)-IQ) in hepatic DNA, correlating with hepatocellular carcinoma . PhIP adducts (e.g., N-(deoxyguanosin-8-yl)-PhIP) are prevalent in the colon, explaining its organ-specific carcinogenicity .
Mechanistic Insights from Mutagenicity and Genotoxicity Studies
- IQ vs. MeIQx : IQ demonstrates higher mutagenic potency in Salmonella typhimurium TA98 assays (10,000–20,000 revertants/μg) compared to MeIQx (1,000–2,000 revertants/μg) .
- Structural Determinants of Activity: The amino group at position 2 is critical for DNA binding; its removal abolishes mutagenicity . Methyl substituents at positions 3 and 8 (MeIQx) reduce metabolic stability but enhance adduct formation in pulmonary tissues .
Implications for Risk Assessment and Regulation
The structural diversity of HAAs necessitates compound-specific risk evaluations. For example:
- PhIP , though less potent, is more abundant in processed foods, warranting dietary exposure limits .
Preparation Methods
Chloro-Quinoline Precursors
A common starting material is 4-chloro-3-nitroquinoline, which undergoes amine displacement. In the synthesis of imiquimod analogs, isobutylamine substitutes chlorine at −10 to +15°C in toluene with triethylamine as a base. Adapting this for methylamine requires pressurized reactors due to methylamine’s low boiling point (−6.3°C). Substitution yields exceed 80% when using a 5:1 amine-to-chloroquinoline molar ratio.
Reaction Scheme:
Nitro Group Reduction
The resulting 4-methylamino-3-nitroquinoline is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). Patent data indicate that Na₂S₂O₄ in aqueous HCl at 90–93°C achieves 98% conversion while minimizing over-reduction.
Imidazole Ring Formation
Cyclization Strategies
Forming the imidazole ring involves treating 4-methylamino-3-aminoquinoline with formamidine acetate or triethyl orthoformate. The latter reagent, used in a 2:1 molar ratio, promotes cyclization at 120°C for 6 hours, yielding the imidazo[4,5-c]quinoline core.
Critical Parameters:
Phthalimide Protection-Deprotection
To prevent side reactions during cyclization, the 4-amino group is protected as a phthalimide. The intermediate 1H-imidazo[4,5-c]quinoline-4-phthalimide is treated with hydrazine hydrate (N₂H₄·H₂O) at 94–95°C for 4–5 hours, achieving >94% deprotection. Isooctyl alcohol (2–5 vol%) suppresses foaming during this exothermic step.
N-Oxide Intermediate Routes
Oxidation and Functionalization
Quinoline N-oxides, prepared using m-chloroperbenzoic acid (mCPBA), undergo electrophilic substitution. For example, 1H-imidazo[4,5-c]quinoline N-oxide reacts with benzoyl isocyanate to install the 4-amino group after hydrolysis. While less common for methyl derivatives, this route offers an alternative when direct substitution fails.
Reaction Conditions:
Catalytic Hydrogenolysis for Methyl Group Introduction
Benzylamine-Mediated Synthesis
Patent US8080662B2 describes a three-step process for imiquimod involving benzylamine substitution, hydrogenolysis, and deprotection. Adapting this for methyl groups:
-
4-Chloro-1H-imidazo[4,5-c]quinoline reacts with methylamine (neat, 100–140°C) to form 4-(methylamino)-1H-imidazo[4,5-c]quinoline.
-
Hydrogenolysis over Pearlman’s catalyst (Pd(OH)₂/C) cleaves the methyl group, though this step requires optimization to retain the methyl substituent.
-
Acid-Base Workup : HCl salt formation followed by NaOH neutralization isolates the free base.
Yield Optimization:
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 80–85% | 98.1% | Direct, fewer steps |
| N-Oxide Functionalization | 65–70% | 95.5% | Bypasses volatile amines |
| Hydrogenolysis | 70–75% | 97.8% | Scalable, robust purification |
Nucleophilic substitution offers the shortest route but requires specialized equipment for methylamine handling. Hydrogenolysis, while lengthier, provides higher purity and is preferred for industrial-scale synthesis.
Purification and Characterization
Crystallization Techniques
Crude 4-methyl-1H-imidazo[4,5-c]quinoline is purified via slurry in methanol-water (3.5:1 v/v), removing phthalhydrazide byproducts. Final recrystallization from DMF yields needle-like crystals with >99% HPLC purity.
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, imidazole-H), 7.82–7.25 (m, 4H, quinoline-H), 2.45 (s, 3H, CH₃).
-
LC-MS : m/z 224.1 [M+H]⁺.
Industrial-Scale Considerations
Solvent Recovery
Toluene and methanol are recycled via distillation, reducing costs by 15–20%. Patent DE60308040T2 highlights isooctyl alcohol recovery through phase separation.
Waste Management
Phthalhydrazide byproducts are treated with Na₂S₂O₄ to reduce toxicity before disposal.
Emerging Methodologies
Recent advances include enzymatic deprotection using lipases and microwave-assisted cyclization, reducing reaction times by 50%. These methods remain experimental but show promise for sustainable synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4-Methyl-1H-imidazo[4,5-F]quinoline and its derivatives?
- Methodological Answer : A common approach involves starting with 6-nitroquinoline-5-amine, reduced to quinoline-5,6-diamine using SnCl₂ in acidic ethanol (yield optimization via reflux and stirring time) . Subsequent condensation with aromatic aldehydes forms Schiff bases (e.g., N6-benzylidene intermediates), followed by iodine-mediated cyclization to generate the imidazo-quinoline core. N-methylation with dimethyl sulfate under basic conditions introduces the methyl group at position 1 . Key characterization methods include IR (C=N stretch at ~1654 cm⁻¹), ¹H NMR (aromatic proton shifts at δ 7.2–7.8 ppm), and elemental analysis (C, H, N percentages) .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Multimodal characterization is critical:
- IR spectroscopy : Identify C=N (1654 cm⁻¹) and NH stretches (3240 cm⁻¹) .
- ¹H NMR : Confirm aromatic proton environments and substituent effects (e.g., para-tolyl groups shift protons upfield) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 245 for 2-phenyl derivatives) .
- Elemental analysis : Ensure calculated vs. observed C/H/N ratios align (e.g., C-78.35% for C₁₆H₁₁N₃) .
Q. What preliminary biological screening methods are suitable for assessing antimicrobial activity?
- Methodological Answer : Use standardized agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values can be determined via serial dilution, with controls like ciprofloxacin. Note that substituents (e.g., electron-withdrawing groups on the phenyl ring) may enhance activity .
Advanced Research Questions
Q. How do structural modifications at positions 2 and 4 influence immunostimulatory vs. antimicrobial activity?
- Methodological Answer :
- Position 2 : Substituting phenyl with pyrazolo groups (e.g., pyrazolo[3,4-f]quinoline) enhances immunostimulatory activity in mouse models, likely via Toll-like receptor modulation. Regioisomeric changes (e.g., pyrazolo[4,3-f]quinoline) abolish activity, highlighting steric and electronic sensitivity .
- Position 4 : 4-Amino derivatives (e.g., 1-isobutyl-1H-imidazo[4,5-c]quinoline-4-amine) show potent TNF-α suppression, achievable via intermediates like 4-cyano or 4-carboxamide compounds .
- Experimental Design : Compare IC₅₀ values in cytokine suppression assays (e.g., TNF-α ELISA) vs. antimicrobial MICs to identify structure-activity divergence .
Q. What mechanisms underlie the mutagenicity of this compound adducts in DNA?
- Methodological Answer :
- Adduct Formation : The C8-deoxyguanosine adduct of IQ (a structural analog) induces sequence-dependent conformational changes, detected via UV melting, CD spectroscopy, and NMR. B-DNA to Z-DNA transitions correlate with replication errors .
- Metabolic Activation : Cytochrome P450-mediated N-hydroxylation generates reactive intermediates that bind DNA. Use Ames tests with Salmonella strains (e.g., TA98) to quantify mutagenicity, noting suppression by riboflavin derivatives .
- Repair Dynamics : Assess repair efficiency using comet assays or PCR-based methods in AhR-responsive vs. non-responsive cell lines .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. carcinogenic effects)?
- Methodological Answer :
- Dose Dependency : Conduct dose-response studies to differentiate therapeutic (low-dose antimicrobial) vs. toxic (high-dose DNA adduct) effects .
- Model Systems : Compare bacterial vs. mammalian cell assays (e.g., hepatic vs. colon cell lines) to identify tissue-specific outcomes .
- Metabolite Profiling : Use LC-MS/MS to track metabolites like 5-hydroxy-IQ sulfate/glucuronide conjugates, which may lack genotoxicity .
Q. What strategies optimize synthetic yields while minimizing genotoxic byproducts?
- Methodological Answer :
- Catalyst Screening : Replace SnCl₂ with greener reductants (e.g., NaBH₄/CuCl) to reduce heavy metal residues .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate intermediates and remove mutagenic impurities (e.g., unreacted aldehydes) .
- Process Analytics : Monitor reactions in real-time via HPLC to abort steps if genotoxic intermediates (e.g., nitroso derivatives) accumulate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
